Thiophene Regioisomerism and Lipophilicity
The target compound positions the thiophene sulfur atom at the meta-like 3-position relative to the methanamine linker, whereas the closest commercial analog [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine (CAS 883531-77-9) bears the sulfur at the ortho-like 2-position . This regioisomeric difference alters the molecular electrostatic potential surface and the orientation of the sulfur lone pair, which in thiophene-containing CNS agents has been shown to shift monoamine transporter subtype selectivity [1]. The 3-yl isomer has a lower molecular weight (210.34 vs. 224.37 g/mol) and one fewer methylene unit, resulting in reduced lipophilicity and a smaller topological polar surface area, which may favor blood-brain barrier penetration in CNS discovery programs .
| Evidence Dimension | Thiophene ring regioisomerism and its impact on molecular properties |
|---|---|
| Target Compound Data | Thiophen-3-yl isomer; MW 210.34 g/mol; C11H18N2S; direct C–C linkage at piperidine 4-position |
| Comparator Or Baseline | Thiophen-2-yl isomer (CAS 883531-77-9); MW 224.37 g/mol; C12H20N2S; methylene spacer between piperidine and amine |
| Quantified Difference | ΔMW = –14.03 g/mol; one fewer methylene group; altered sulfur spatial orientation (meta vs. ortho relative to linker) |
| Conditions | Structural comparison based on CAS registry data and cheminformatic analysis; no head-to-head biological assay data available for these specific compounds |
Why This Matters
For CNS drug discovery programs where lipophilic ligand efficiency (LLE) and brain penetration are critical selection criteria, the lower molecular weight and distinct electrostatic profile of the 3-yl isomer may offer a differentiated starting point for lead optimization compared to the more lipophilic 2-yl analog.
- [1] Boot, J. R., et al. (2006). N-Alkyl-N-arylmethylpiperidin-4-amines: Novel dual inhibitors of serotonin and norepinephrine reuptake. Bioorganic & Medicinal Chemistry Letters, 16(10), 2714–2718. PMID: 16497500. View Source
